Cas no 29395-08-2 (6-(4-methoxyphenyl)-6-oxo-hexanenitrile)

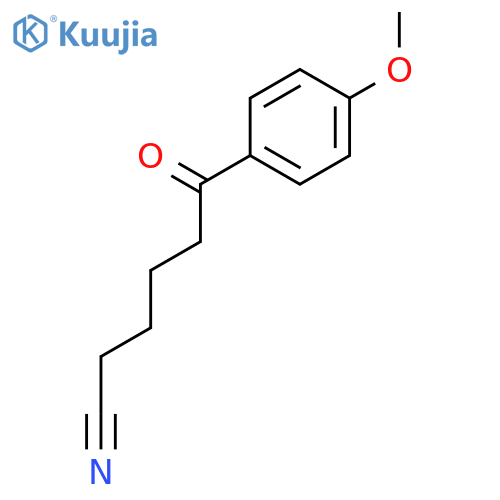

29395-08-2 structure

商品名:6-(4-methoxyphenyl)-6-oxo-hexanenitrile

CAS番号:29395-08-2

MF:C13H15NO2

メガワット:217.263703584671

MDL:MFCD07700106

CID:1438890

PubChem ID:24726801

6-(4-methoxyphenyl)-6-oxo-hexanenitrile 化学的及び物理的性質

名前と識別子

-

- 6-(4-methoxyphenyl)-6-oxo-hexanenitrile

- LogP

- 6-(4-METHOXYPHENYL)-6-OXOHEXANENITRILE

- MFCD07700106

- Benzenehexanenitrile, 4-methoxy-epsilon-oxo-

- 29395-08-2

- MS-20925

- DTXSID20645194

- AKOS016022583

-

- MDL: MFCD07700106

- インチ: InChI=1S/C13H15NO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5H2,1H3

- InChIKey: BMKMHMPWYIQLKG-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C(=O)CCCCC#N

計算された属性

- せいみつぶんしりょう: 217.11000

- どういたいしつりょう: 217.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 50.1Ų

じっけんとくせい

- PSA: 50.09000

- LogP: 2.96188

6-(4-methoxyphenyl)-6-oxo-hexanenitrile セキュリティ情報

6-(4-methoxyphenyl)-6-oxo-hexanenitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

6-(4-methoxyphenyl)-6-oxo-hexanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 206960-2g |

6-(4-methoxyphenyl)-6-oxohexanenitrile |

29395-08-2 | 97% | 2g |

£424.00 | 2022-02-28 | |

| abcr | AB366984-2 g |

6-(4-Methoxyphenyl)-6-oxohexanenitrile, 97%; . |

29395-08-2 | 97% | 2g |

€748.70 | 2023-04-26 | |

| abcr | AB366984-1g |

6-(4-Methoxyphenyl)-6-oxohexanenitrile, 97%; . |

29395-08-2 | 97% | 1g |

€469.20 | 2025-03-19 | |

| Ambeed | A325158-1g |

6-(4-Methoxyphenyl)-6-oxohexanenitrile |

29395-08-2 | 95+% | 1g |

$196.0 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652884-5g |

6-(4-Methoxyphenyl)-6-oxohexanenitrile |

29395-08-2 | 98% | 5g |

¥10437.00 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652884-2g |

6-(4-Methoxyphenyl)-6-oxohexanenitrile |

29395-08-2 | 98% | 2g |

¥4846.00 | 2024-08-03 | |

| abcr | AB366984-1 g |

6-(4-Methoxyphenyl)-6-oxohexanenitrile, 97%; . |

29395-08-2 | 97% | 1g |

€469.80 | 2023-04-26 | |

| Key Organics Ltd | MS-20925-1G |

6-(4-Methoxyphenyl)-6-oxohexanenitrile |

29395-08-2 | >95% | 1g |

£275.00 | 2025-02-08 | |

| Fluorochem | 206960-1g |

6-(4-methoxyphenyl)-6-oxohexanenitrile |

29395-08-2 | 97% | 1g |

£249.00 | 2022-02-28 | |

| Fluorochem | 206960-5g |

6-(4-methoxyphenyl)-6-oxohexanenitrile |

29395-08-2 | 97% | 5g |

£730.00 | 2022-02-28 |

6-(4-methoxyphenyl)-6-oxo-hexanenitrile 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

29395-08-2 (6-(4-methoxyphenyl)-6-oxo-hexanenitrile) 関連製品

- 3672-47-7(4-Methoxybenzoylacetonitrile)

- 21667-60-7(3-(3-Methoxyphenyl)-3-oxopropanenitrile)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:29395-08-2)6-(4-methoxyphenyl)-6-oxo-hexanenitrile

清らかである:99%/99%

はかる:1g/5g

価格 ($):176.0/529.0